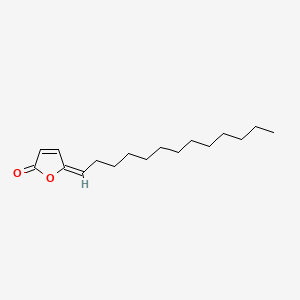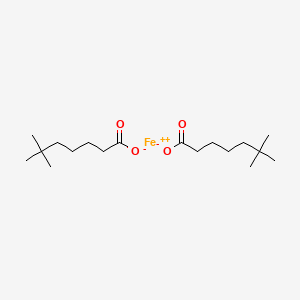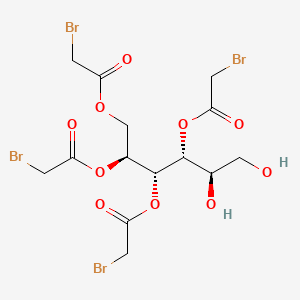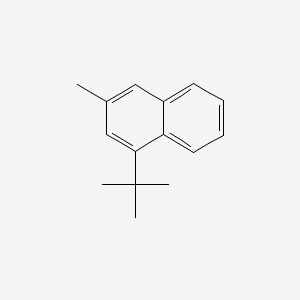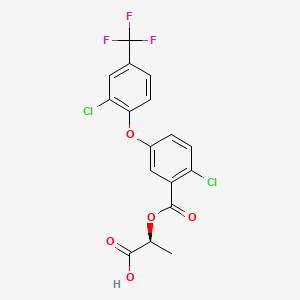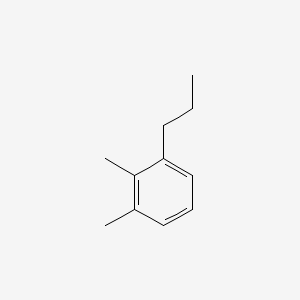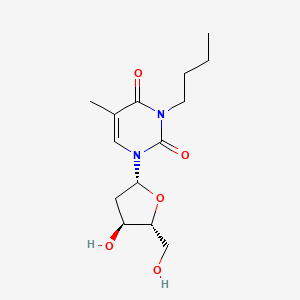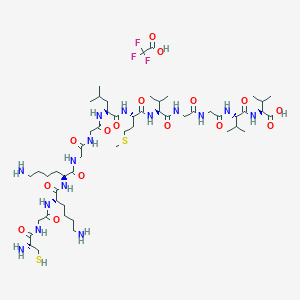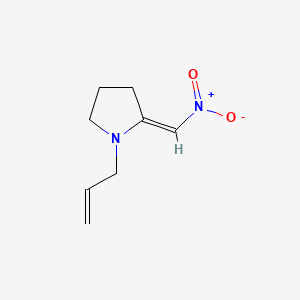![molecular formula C27H36O2 B12650813 2,2'-Methylenebis[6-cyclopentyl-3,4-xylenol] CAS No. 93893-69-7](/img/structure/B12650813.png)
2,2'-Methylenebis[6-cyclopentyl-3,4-xylenol]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Methylenebis[6-cyclopentyl-3,4-xylenol] is an organic compound with the molecular formula C27H36O2. It is a phenolic compound known for its antioxidant properties, which makes it useful in various industrial applications, particularly in the stabilization of polymers and plastics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis[6-cyclopentyl-3,4-xylenol] typically involves the condensation of 6-cyclopentyl-3,4-xylenol with formaldehyde under acidic or basic conditions. The reaction is carried out by heating the reactants to a temperature range of 130-160°C, followed by a heat preservation dehydration reaction for 1-4 hours. A catalyst is then added, and the mixture is further heated to 160-190°C while maintaining the reaction for 2-5 hours .
Industrial Production Methods
In industrial settings, the production process is optimized to achieve high yields and purity. The reaction mixture is cooled, neutralized, and subjected to alcohol precipitation, followed by filtration and drying. This method ensures a product yield of over 92%, with the purity of the final product reaching 99.5% .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Methylenebis[6-cyclopentyl-3,4-xylenol] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-Methylenebis[6-cyclopentyl-3,4-xylenol] has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in the stabilization of polymers and plastics.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential therapeutic effects due to its antioxidant properties.
Industry: Utilized in the production of high-performance materials, including coatings, adhesives, and sealants
Wirkmechanismus
The antioxidant properties of 2,2’-Methylenebis[6-cyclopentyl-3,4-xylenol] are attributed to its ability to donate hydrogen atoms from its phenolic groups, neutralizing free radicals and preventing oxidative damage. The compound interacts with molecular targets such as reactive oxygen species, thereby protecting cells and materials from oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Another phenolic antioxidant used in similar applications.
Benzoic Acid: Known for its preservative and antioxidant properties.
Uniqueness
2,2’-Methylenebis[6-cyclopentyl-3,4-xylenol] is unique due to its specific structural features, which confer enhanced stability and effectiveness as an antioxidant compared to other similar compounds. Its cyclopentyl groups provide steric hindrance, reducing the rate of oxidation and increasing its longevity in various applications .
Eigenschaften
CAS-Nummer |
93893-69-7 |
|---|---|
Molekularformel |
C27H36O2 |
Molekulargewicht |
392.6 g/mol |
IUPAC-Name |
6-cyclopentyl-2-[(3-cyclopentyl-2-hydroxy-5,6-dimethylphenyl)methyl]-3,4-dimethylphenol |
InChI |
InChI=1S/C27H36O2/c1-16-13-24(20-9-5-6-10-20)26(28)22(18(16)3)15-23-19(4)17(2)14-25(27(23)29)21-11-7-8-12-21/h13-14,20-21,28-29H,5-12,15H2,1-4H3 |
InChI-Schlüssel |
ODSONVOAQPNSEB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1C)CC2=C(C(=CC(=C2O)C3CCCC3)C)C)O)C4CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


